![molecular formula C9H14O4 B3019331 2-(4-Prop-2-ynoxybutoxy)acetic acid CAS No. 2408962-99-0](/img/structure/B3019331.png)
2-(4-Prop-2-ynoxybutoxy)acetic acid
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Overview
Description
“2-(4-Prop-2-ynoxybutoxy)acetic acid” is a chemical compound with the CAS Number: 2408962-99-0 . It has a molecular weight of 186.21 . The IUPAC name for this compound is 2-(4-(prop-2-yn-1-yloxy)butoxy)acetic acid .
Molecular Structure Analysis
The InChI code for “2-(4-Prop-2-ynoxybutoxy)acetic acid” is 1S/C9H14O4/c1-2-5-12-6-3-4-7-13-8-9(10)11/h1H,3-8H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Prop-2-ynoxybutoxy)acetic acid” include a storage temperature of 4 degrees Celsius . and is in liquid form .Scientific Research Applications
- Mechanism : The compound inhibits monoamine oxidase (MAO), affecting biogenic amines (BAs) in the nervous system. It prevents deamination of BAs, possibly through interactions with special biogenic amine G protein-coupled receptors .
- Application : Researchers explore AOPs (e.g., photocatalysis, ozonation) to break down this organic compound. These processes vary in efficiency and intermediates formed during degradation .
Acaricidal Activity
Advanced Oxidation Processes (AOPs)
Antibacterial Properties
Mechanism of Action
Target of Action
The primary target of 2-(4-Prop-2-ynoxybutoxy)acetic acid is currently unknown. This compound is structurally similar to acetic acid , which is known to have antimicrobial properties and is used to treat susceptible infections . .
Mode of Action
The exact mode of action of 2-(4-Prop-2-ynoxybutoxy)acetic acid is not well-studied. Given its structural similarity to acetic acid, it may share some of its properties. Acetic acid is known to act as a counterirritant and has antimicrobial properties . The prop-2-ynoxybutoxy group could potentially modify these properties or introduce new ones.
Biochemical Pathways
Acetic acid, a structurally similar compound, is a product of the oxidation of ethanol and of the destructive distillation of wood . It’s possible that 2-(4-Prop-2-ynoxybutoxy)acetic acid could be involved in similar biochemical pathways.
Pharmacokinetics
Pharmacokinetics studies the onset, duration, and intensity of a drug’s effect . For a compound to be bioavailable, it must be absorbed into the bloodstream, distributed to the site of action, metabolized, and eventually excreted. The presence of the prop-2-ynoxybutoxy group could potentially influence these properties.
Result of Action
The molecular and cellular effects of 2-(4-Prop-2-ynoxybutoxy)acetic acid are not well-documented. Given its structural similarity to acetic acid, it may share some of its properties. Acetic acid is known to have antimicrobial properties and is used to treat susceptible infections .
Action Environment
The action, efficacy, and stability of 2-(4-Prop-2-ynoxybutoxy)acetic acid could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, the acidity or alkalinity of the environment could affect the ionization state of the compound, which in turn could influence its absorption and distribution .
properties
IUPAC Name |
2-(4-prop-2-ynoxybutoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-2-5-12-6-3-4-7-13-8-9(10)11/h1H,3-8H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFLDIQWSUVPQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Prop-2-ynoxybutoxy)acetic acid |
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